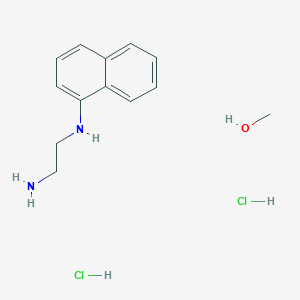

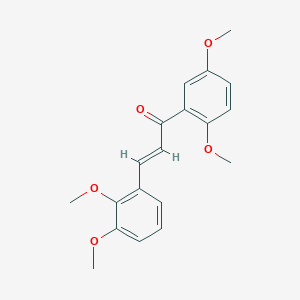

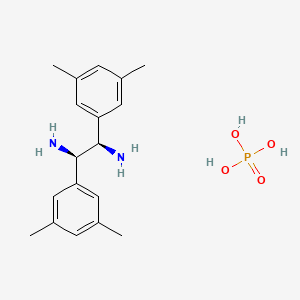

![molecular formula C13H11BF3KO B6343780 Potassium (4'-methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate CAS No. 2641239-09-8](/img/structure/B6343780.png)

Potassium (4'-methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium (4’-methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate, also known as Potassium 4-methoxyphenyltrifluoroborate, is a special class of organoboron reagents . It is applied in Suzuki Cross-Coupling using organotrifluoroborates as potent boronic acid surrogates .

Molecular Structure Analysis

The molecular formula of Potassium (4’-methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate is C7H7BF3KO . The InChI Key is XNYMCUFKZHRYID-UHFFFAOYSA-N . The SMILES representation is B-OC)(F)(F)F.[K+] .Chemical Reactions Analysis

Potassium (4’-methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate is applied in Suzuki Cross-Coupling using organotrifluoroborates as potent boronic acid surrogates . This suggests that it participates in cross-coupling reactions.Physical And Chemical Properties Analysis

The melting point of Potassium (4’-methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate is >300°C . Its molecular weight is 214.036 g/mol . It appears as white crystals or powder .Applications De Recherche Scientifique

Cross-Coupling Reactions

Potassium aryltrifluoroborates, including the specific compound , are key reagents in cross-coupling reactions, which are pivotal for creating complex organic structures. For instance, these compounds undergo cross-coupling with aryl and heteroaryl chlorides using palladacycles as precatalysts. This method enables the synthesis of biphenyls under phosphine-free conditions, highlighting its efficiency in organic synthesis and potential application in pharmaceuticals and materials science (Alacid & Nájera, 2008).

Asymmetric 1,4-Additions

Potassium organotrifluoroborates are utilized in asymmetric 1,4-additions to enones, catalyzed by rhodium complexes. This process results in the formation of 1,4-adducts with high yields and enantioselectivities. The sensitivity of this reaction to various parameters, such as temperature and solvent, underscores its significance in asymmetric synthesis, which is crucial for the development of enantioselective pharmaceuticals (Pucheault, Darses, & Genêt, 2002).

Synthesis of Organotrifluoroborates

Research has also focused on developing novel synthetic routes for organotrifluoroborates. One study demonstrated the synthesis of potassium (1‐Organo‐1H‐1,2,3‐triazol‐4‐yl)trifluoroborates via a regioselective one-pot Cu-catalyzed azide–alkyne cycloaddition reaction. Such methodologies are essential for preparing organoboron compounds that are widely used in medicinal chemistry and material science (Kim et al., 2013).

Arylation Processes

Aryloxymethyltrifluoroborates are employed in rhodium-catalyzed asymmetric conjugate arylation processes. This method enables the introduction of 2-methoxyaryl groups with high enantioselectivity and yield, showcasing the utility of potassium aryltrifluoroborates in complex molecule construction. Such arylation processes are beneficial for synthesizing bioactive compounds and natural products (Ming & Hayashi, 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

Potassium (4’-methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate is primarily used in Suzuki Cross-Coupling reactions . In these reactions, it acts as a potent surrogate for boronic acids . The primary targets of this compound are the organometallic species involved in the cross-coupling reactions .

Mode of Action

In Suzuki Cross-Coupling reactions, this compound interacts with its targets by providing a boron atom for the formation of new carbon-carbon bonds . The trifluoroborate group enhances the stability and reactivity of the compound, making it an effective participant in these reactions .

Biochemical Pathways

The compound plays a crucial role in the Suzuki Cross-Coupling pathway, a widely used method for forming carbon-carbon bonds in organic synthesis . The downstream effects of this pathway include the synthesis of various complex organic compounds.

Result of Action

The result of the compound’s action in Suzuki Cross-Coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of complex organic compounds.

Action Environment

The efficacy and stability of Potassium (4’-methoxy-[1,1’-biphenyl]-4-yl)trifluoroborate are influenced by various environmental factors. It is known to be stable under ambient temperatures . It should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition for optimal stability .

Propriétés

IUPAC Name |

potassium;trifluoro-[4-(4-methoxyphenyl)phenyl]boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF3O.K/c1-18-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15,16)17;/h2-9H,1H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWCJVZEGMZXJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C2=CC=C(C=C2)OC)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF3KO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

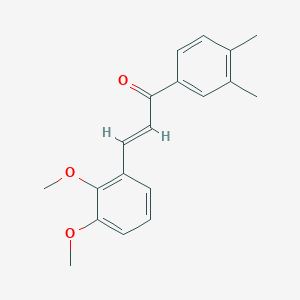

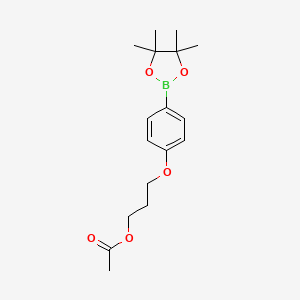

![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343704.png)